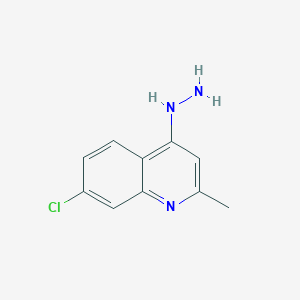

7-Chloro-4-hydrazinyl-2-methylquinoline

説明

Significance of the Quinoline (B57606) Moiety in Contemporary Medicinal and Synthetic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. wisdomlib.orgresearchgate.net Its structural rigidity and ability to participate in various chemical interactions make it a "privileged scaffold" in drug discovery. orientjchem.orgdurham.ac.uk Quinoline derivatives are integral to a wide range of pharmaceuticals, demonstrating activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory effects. researchgate.netorientjchem.orgresearchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and selectivity. researchgate.net This adaptability has cemented the quinoline moiety's importance in the development of new therapeutic agents and complex molecular architectures. orientjchem.orgontosight.ai

Role of Hydrazone Scaffolds in Organic Synthesis and Emerging Drug Discovery Research

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. nih.gov The hydrazone group is a versatile functional group in organic synthesis due to the reactivity of its C=N double bond and the nucleophilicity of its nitrogen atoms. nih.gov In medicinal chemistry, the hydrazone linker has gained significant attention for its role in the design of prodrugs and bioactive compounds. researchgate.netresearchgate.net Hydrazones can act as ligands for metal ions and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govresearchgate.net The ease of their synthesis and their ability to form stable complexes and derivatives make them valuable building blocks in the creation of novel therapeutic candidates. researchgate.net

Contextualization of 7-Chloro-4-hydrazinyl-2-methylquinoline within the Broader Class of Quinoline Hydrazone Derivatives

This compound is a specific example of a quinoline hydrazone derivative that embodies the combined potential of its constituent moieties. The quinoline core, substituted with a chloro group at the 7-position and a methyl group at the 2-position, provides a foundational structure with known biological relevance. google.comgoogle.com The hydrazinyl group at the 4-position serves as a reactive handle, allowing for the synthesis of a wide array of more complex hydrazone derivatives. chemicalbook.com This positions this compound as a key intermediate in the synthesis of novel compounds with potential applications in various areas of chemical and biological research. nih.govbohrium.com The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of quinoline-based hydrazones. researchgate.netnih.gov

Structure

3D Structure

特性

IUPAC Name |

(7-chloro-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXSAMCCXSURIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332720 | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97892-66-5 | |

| Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 4 Hydrazinyl 2 Methylquinoline and Analogous Hydrazinoquinolines

Precursor Synthesis: Halogenated Methylquinolines

The critical intermediate for synthesizing the target compound is a di-halogenated quinoline (B57606), specifically 4,7-dichloro-2-methylquinoline (B1347652). The synthesis of this precursor involves forming the quinoline ring system with the desired substituents already in place or introduced through regioselective reactions.

Approaches to 4-Chloro-2-methylquinoline (B1666326) Derivatives

The generation of 4-chloro-2-methylquinoline derivatives often begins with the construction of a 4-hydroxyquinoline (B1666331) (quinolin-4-one) core, which is subsequently chlorinated. A common and effective method is the Doebner-von Miller reaction or similar cyclization strategies. For instance, the synthesis of 7-chloro-2-methylquinoline (B49615) can be achieved by reacting m-chloroaniline with crotonaldehyde (B89634) under acidic conditions, often using an oxidant like tetrachloro-1,4-quinone to facilitate the reaction under non-aqueous conditions. google.com

Another robust strategy involves the cyclization of substituted anilines. The synthesis of 4,7-dichloroquinoline, a closely related precursor, starts from 3-chloroaniline, which is condensed with diethyl ethoxymethylenemalonate. orgsyn.org The resulting product is then cyclized at high temperature, saponified, and decarboxylated to yield 7-chloro-4-hydroxyquinoline. orgsyn.org This quinolinol is the direct precursor to the dichloro derivative.

The final step in producing the activated precursor is the conversion of the 4-hydroxy group to a chloro group. This is typically accomplished by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). mdpi.com This reaction converts the quinolinol into the highly reactive 4,7-dichloro-2-methylquinoline, primed for nucleophilic substitution.

| Precursor Approach | Key Reactants | Key Intermediates | Chlorination Agent | Final Precursor |

| Doebner-von Miller | m-Chloroaniline, Crotonaldehyde | - | - | 7-Chloro-2-methylquinoline |

| Cyclization | 3-Chloroaniline, Diethyl ethoxymethylenemalonate | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | POCl₃ | 4,7-Dichloroquinoline |

| From Quinolinone | 7-Chloro-4-hydroxy-2-methylquinoline | - | POCl₃ / PCl₅ | 4,7-Dichloro-2-methylquinoline |

Regioselective Chlorination Strategies

Achieving the specific 7-chloro substitution pattern is paramount. Rather than direct chlorination of the 2-methylquinoline (B7769805) core, which can lead to a mixture of isomers, synthetic strategies typically build the ring system from a pre-halogenated starting material. The use of m-chloroaniline (3-chloroaniline) as a starting material directly places the chlorine atom at the desired 7-position of the resulting quinoline ring upon cyclization. orgsyn.orgwikipedia.org This is the most common and predictable method for ensuring the correct regiochemistry.

Alternative strategies involving direct C-H halogenation exist but are often complex and depend heavily on the directing effects of existing substituents on the quinoline ring. These methods are generally less favored for this specific substitution pattern due to potential difficulties in controlling the reaction site.

Hydrazination Reactions for Quinoline Derivatives

With the 4,7-dichloro-2-methylquinoline precursor in hand, the final step is the introduction of the hydrazinyl group at the C4 position. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution of Activated Chloroquinolines with Hydrazine (B178648) Hydrate (B1144303)

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. nih.gov

The reaction involves the direct displacement of the C4-chloro substituent by hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinoline ring. This is followed by the departure of the chloride ion, resulting in the formation of 7-Chloro-4-hydrazinyl-2-methylquinoline. This type of reaction is well-documented for various chloroquinolines and related nitrogen heterocycles like chloroquinazolines. mdpi.comnih.govarkat-usa.org

Optimization of Reaction Conditions and Solvent Effects on Yield and Selectivity

The efficiency and yield of the hydrazination reaction can be significantly influenced by the choice of solvent and reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective for SNAr reactions as they can solvate the cation but not the nucleophile, increasing its reactivity. arkat-usa.org Protic solvents like ethanol (B145695) are also commonly used. mdpi.com

Heating is typically required to drive the reaction to completion. Studies on analogous systems show that refluxing the chloroquinoline with hydrazine hydrate in a suitable solvent for several hours is a standard procedure. mdpi.comarkat-usa.org The choice of solvent can impact reaction times and yields; for example, some reactions proceed more efficiently in DMF, while others give good results in ethanol. Optimization often involves screening various solvents and temperatures to find the conditions that provide the highest yield and purity of the desired product.

| Solvent | Temperature | Reaction Time | Reference Compound | Notes |

| Absolute Ethanol | Reflux | 4 hours | 4-Chloro-8-methylquinolin-2(1H)-one | A standard protic solvent for this transformation. mdpi.com |

| DMF | Reflux | 4 hours | 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | A polar aprotic solvent, often enhancing SNAr rates. arkat-usa.org |

| Water | 25 °C | - | Chloroazines | Aqueous conditions are possible, especially for highly activated substrates. nih.gov |

Considerations of Regioselectivity in Hydrazination Processes

When the precursor is a dichloroquinoline, such as 4,7-dichloro-2-methylquinoline, the regioselectivity of the nucleophilic substitution is a critical consideration. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C7 position. The proximity of the C4 carbon to the electron-withdrawing ring nitrogen makes it far more electrophilic and susceptible to nucleophilic attack. nih.govdoaj.org

In contrast, the C7 position is part of the carbocyclic (benzene) portion of the ring system and is not directly activated by the heteroatom. Therefore, when 4,7-dichloro-2-methylquinoline is treated with one equivalent of hydrazine hydrate under controlled conditions, the substitution occurs selectively at the C4 position. nih.gov This high degree of regioselectivity is a key feature of the chemistry of 4-chloroquinolines, allowing for the clean synthesis of the desired 4-hydrazinyl product while leaving the 7-chloro substituent intact. nih.govnih.gov

Diversity-Oriented Synthesis (DOS) for Structural Analogs

Diversity-Oriented Synthesis (DOS) is a strategic approach that aims to efficiently generate collections of structurally diverse small molecules from a common starting material or intermediate. cam.ac.uk Unlike target-oriented synthesis, which focuses on producing a single complex molecule, DOS seeks to explore a wide area of chemical space to identify novel compounds with interesting biological activities. nih.govrsc.org This is often achieved by employing branching reaction pathways where a central scaffold is elaborated with a variety of building blocks, leading to a library of related but structurally distinct analogs.

In the context of this compound, a DOS approach would involve the synthesis of a common quinoline precursor that can then be subjected to various chemical transformations to generate a library of analogs. This strategy is particularly powerful for structure-activity relationship (SAR) studies, where systematic changes to a core molecule's structure are made to optimize its biological or pharmacological properties. The quinoline framework is an ideal candidate for such strategies, as it can be readily modified at several positions to provide the molecular diversity necessary for building compound libraries. mdpi.com

Late-stage functionalization (LSF) is a powerful synthetic paradigm that aligns perfectly with the goals of DOS. nih.gov LSF involves the introduction of functional groups into a complex molecule, such as a pharmaceutical intermediate, at one of the final steps of the synthesis. This approach avoids the need to carry sensitive functional groups through a lengthy synthetic sequence and allows for the rapid creation of analogs from a common advanced intermediate. mdpi.com

For the synthesis of this compound and its analogs, a highly effective LSF strategy begins with a suitable quinoline precursor. The precursor of choice is typically 4,7-dichloro-2-methylquinoline . This molecule is ideal because the chlorine atoms at the C4 and C7 positions exhibit differential reactivity. The C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for regioselective substitution at this position while leaving the C7-chloro group intact for potential subsequent modifications.

The key LSF step to produce the target compound is the nucleophilic aromatic substitution reaction of 4,7-dichloro-2-methylquinoline with hydrazine hydrate. This reaction selectively displaces the C4-chloride to install the hydrazinyl moiety, yielding this compound in an efficient manner. A similar reactivity pattern, where the C4-chloro group of a substituted quinoline is selectively displaced by nucleophiles, has been well-documented. mdpi.com

The true power of this LSF strategy is realized when generating structural analogs. By simply varying the nucleophile, a diverse library of 4-substituted-7-chloro-2-methylquinoline derivatives can be synthesized from the same common precursor. This parallel synthesis approach is a cornerstone of modern medicinal chemistry. nih.govyoutube.com

Examples of Late-Stage Functionalization for Analog Synthesis:

Synthesis of 4-Amino Analogs: Reacting 4,7-dichloro-2-methylquinoline with various primary or secondary amines (e.g., morpholine, piperidine, anilines) yields a wide range of 4-amino-7-chloroquinoline derivatives. mdpi.comresearchgate.net

Synthesis of 4-Thioether Analogs: Using different thiol-containing nucleophiles, such as hydroxyalkylthiols, allows for the introduction of thioether linkages at the C4 position. These thioethers can be subsequently oxidized to the corresponding sulfinyl and sulfonyl derivatives, further increasing molecular diversity. mdpi.com

Synthesis of 4-Carbinol Analogs: The quinoline core can be functionalized via metallation (e.g., magnesiation) followed by quenching with a variety of electrophiles, such as aldehydes, to introduce functionalized carbinol side chains at different positions. durham.ac.uk

Synthesis of Biaryl and Alkylaryl Analogs: While the C4 position is reactive towards SNAr, the C7 position can be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) on a suitable precursor, such as a 7-bromo-4-chloroquinoline, to introduce diverse aryl and alkyl groups. nih.gov

This LSF approach, starting from a common chloroquinoline precursor, enables the systematic exploration of the chemical space around the 7-chloro-2-methylquinoline scaffold. By introducing hydrazinyl, amino, thio, and other functional groups, a diverse library of compounds can be rapidly assembled and evaluated, embodying the core principles of Diversity-Oriented Synthesis.

Chemical Reactivity and Derivatization of 7 Chloro 4 Hydrazinyl 2 Methylquinoline

Reactions at the Hydrazinyl Moiety (–NHNH2)

The hydrazinyl group (–NHNH₂) at the C4-position of the quinoline (B57606) ring is a potent nucleophile and serves as the primary site for a variety of derivatization reactions. Its reactivity is foundational for building more complex molecular architectures, including Schiff bases and novel fused heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones to Form Schiff Base Hydrazones

The terminal nitrogen of the hydrazinyl group readily undergoes condensation reactions with the carbonyl carbon of aldehydes and ketones. This reaction, typically conducted in a protic solvent like ethanol (B145695), results in the formation of stable Schiff base hydrazones. This transformation is a common and efficient method for elaborating the quinoline scaffold. While specific studies on the 2-methyl substituted title compound are not prevalent, extensive research on the closely related 7-chloro-4-hydrazinoquinoline demonstrates this reactivity pattern. The resulting hydrazones are often crystalline solids and serve as valuable intermediates for further synthesis researchgate.net.

| Reactant 1 | Aldehyde/Ketone Reactant | Solvent | Resulting Hydrazone Product | Reference |

|---|---|---|---|---|

| 7-Chloro-4-hydrazinoquinoline | o-Hydroxybenzaldehyde | Not Specified | Schiff base hydrazone ligand | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline | Various heteroaromatic aldehydes | Not Specified | Heteroaromatic 7-chloro-4-quinolinylhydrazone derivatives | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline | Fifteen different aryl aldehydes | Ethanol | Fifteen 7-chloro-4-arylhydrazonequinolines | researchgate.net |

Cyclization Reactions for the Formation of Fused Heterocyclic Systems (e.g., Pyrroloquinolines, Pyrazolylquinolines)

The hydrazinyl moiety is a key precursor for constructing fused heterocyclic rings onto the quinoline core through cyclization reactions.

Pyrazolylquinolines: One of the most common methods for synthesizing a pyrazole (B372694) ring is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis researchgate.net. It is mechanistically expected that 7-Chloro-4-hydrazinyl-2-methylquinoline would react with various β-diketones or related synthons. The reaction proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield a stable, aromatic 1-(7-chloro-2-methylquinolin-4-yl)pyrazole derivative researchgate.netresearchgate.net. This approach has been used to prepare (trifluoromethyl-1H-pyrazol-1-yl)chloroquine analogues from 7-chloro-4-hydrazinoquinoline, indicating its applicability researchgate.net.

Pyrroloquinolines: The Fischer indole synthesis is a classic method for forming an indole (or azaindole) ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgmdpi.comalfa-chemistry.com. The reaction first forms a hydrazone, which then isomerizes to an enamine. A subsequent nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the fused pyrrole ring wikipedia.orgmdpi.com. By applying this methodology, the hydrazone formed from this compound and a suitable carbonyl compound could, under appropriate acidic catalysis, cyclize to form a pyrrolo[3,2-c]quinoline derivative.

Acylation and Sulfonylation of the Hydrazinyl Group

The nucleophilic nature of the hydrazinyl group allows for straightforward acylation and sulfonylation reactions.

Acylation: In reactions with acylating agents such as acyl chlorides or acid anhydrides, the terminal nitrogen of the hydrazinyl group acts as the nucleophile. This results in the formation of stable N-acylhydrazide derivatives. For instance, reaction with acetyl chloride would yield N'-(7-chloro-2-methylquinolin-4-yl)acetohydrazide. This type of transformation is a general and high-yielding reaction for hydrazines.

Sulfonylation: Similarly, sulfonylation occurs when the hydrazinylquinoline is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct organic-chemistry.org. The reaction yields the corresponding N-sulfonylhydrazide. This process attaches a sulfonyl group to the terminal nitrogen, significantly altering the electronic properties of the substituent.

Reactivity of the Quinoline Ring System

The quinoline core of this compound possesses its own distinct reactivity, influenced by the electronic effects of its substituents and the inherent properties of the heterocyclic aromatic system. The following patterns are based on the known reactivity of the 7-chloro-2-methylquinoline (B49615) scaffold.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Core

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring, particularly the pyridine (B92270) half, is activated towards nucleophilic attack. The reactivity of the chloro-substituted positions towards nucleophilic displacement is generally C4 > C2. The chlorine atom at the C7-position is on the benzenoid ring and is typically unreactive towards nucleophilic aromatic substitution, requiring harsh conditions or activation by strong electron-withdrawing groups for displacement wikipedia.org. The introduction of the hydrazinyl group at C4 from a 4,7-dichloro-2-methylquinoline (B1347652) precursor is itself an example of the high reactivity of the C4-position towards nucleophiles researchgate.netmdpi.com.

Oxidation Reactions (e.g., Quinoline N-oxide formation)

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid wikipedia.orgmdpi.com. The resulting N-oxide exhibits altered reactivity; for example, it can activate the C2 and C4 positions for further functionalization mdpi.com. In addition to N-oxidation, the 2-methyl group itself is a potential site for oxidation, although strong oxidizing agents risk degrading the heterocyclic ring.

Reduction Reactions of the Quinoline Nucleus

The reduction of the quinoline ring system in derivatives of this compound can theoretically lead to a variety of partially or fully saturated heterocyclic structures, such as dihydroquinolines and tetrahydroquinolines. The specific outcome of such a reaction is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a powerful method for the reduction of aromatic systems. For quinoline derivatives, the regioselectivity of the hydrogenation can often be controlled. Depending on the catalyst and conditions, either the pyridine or the benzene (B151609) ring of the quinoline nucleus can be selectively reduced. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines to their corresponding tetrahydroquinolines under mild conditions. nih.govfudan.edu.cn Notably, this method has been demonstrated to leave various functional groups, including halogens, intact. nih.govfudan.edu.cn This suggests that the catalytic hydrogenation of this compound could potentially yield 7-chloro-4-hydrazinyl-2-methyl-1,2,3,4-tetrahydroquinoline without affecting the chloro or hydrazinyl substituents.

Other catalytic systems, such as those based on cobalt or molybdenum sulfides, have also been employed for the hydrogenation of quinolines. researchgate.netrsc.org These catalysts have shown efficacy in the reduction of quinolines bearing a range of functional groups. researchgate.net Transfer hydrogenation, using reagents like ammonia borane, presents another viable route for the partial reduction of quinolines to dihydroquinolines. researchgate.net

The table below summarizes various catalytic systems that have been successfully used for the hydrogenation of substituted quinolines, which could be applicable to this compound.

| Catalyst System | Product Type | Key Features |

| Au/TiO₂ | Tetrahydroquinoline | Mild conditions, high chemoselectivity, tolerates halogens. nih.govfudan.edu.cn |

| Cobalt-amido complex / H₃N·BH₃ | 1,2-Dihydroquinoline | Partial transfer hydrogenation, good functional group tolerance. researchgate.net |

| Pyrolyzed Cobalt-Salen Complex / H₂ | 1,2,3,4-Tetrahydroquinoline | Heterogeneous catalysis, specific for the quinoline scaffold. nih.gov |

| MoS₂ / H₂ | Bromo-1,2,3,4-tetrahydroquinoline | High selectivity for the reduction of bromo-substituted quinolines. rsc.org |

It is important to note that the hydrazinyl group itself is susceptible to reduction under certain conditions. Therefore, careful selection of the reducing agent and reaction parameters would be crucial to achieve selective reduction of the quinoline nucleus while preserving the hydrazinyl moiety.

Metal Complexation and Coordination Chemistry Studies

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound an interesting candidate as a ligand in coordination chemistry. The quinoline ring nitrogen, the α-nitrogen, and the β-nitrogen of the hydrazinyl group all have the potential to coordinate with metal ions.

Ligand Properties of the Hydrazinyl Quinoline Scaffold in Complex Formation

The coordination behavior of this compound as a ligand has not been extensively reported. However, the coordination chemistry of related hydrazone and acyl-hydrazone derivatives of heterocyclic compounds, including those derived from 7-chloro-4-hydrazinoquinoline, has been widely studied. nih.gov These studies provide valuable insights into the potential ligating properties of the this compound scaffold.

Hydrazone derivatives of 7-chloro-4-hydrazinoquinoline often act as bidentate or tridentate ligands, coordinating to metal ions through the imine nitrogen and either the quinoline ring nitrogen or a deprotonated phenolic oxygen, if present. rsc.org The unmodified hydrazinyl group in this compound could potentially act as a monodentate ligand, coordinating through the terminal NH₂ group. Alternatively, it could function as a bridging ligand, linking two metal centers.

Furthermore, chelation is a possibility, with the hydrazinyl group and the quinoline ring nitrogen forming a five-membered chelate ring with a metal ion. The steric hindrance from the methyl group at the 2-position might influence the geometry of the resulting metal complexes. The coordination modes of hydrazine derivatives can be quite diverse, including terminal, bridging, and chelating arrangements.

The table below outlines the potential coordination modes of this compound based on the known chemistry of related ligands.

| Coordination Mode | Potential Donating Atoms | Comments |

| Monodentate | Terminal NH₂ of the hydrazinyl group | Simple coordination to a single metal center. |

| Bridging | Both nitrogen atoms of the hydrazinyl group | Can link two metal centers, forming polynuclear complexes. |

| Bidentate (Chelating) | Quinoline ring nitrogen and α-nitrogen of the hydrazinyl group | Formation of a stable five-membered chelate ring. |

| Bidentate (Chelating) | Quinoline ring nitrogen and β-nitrogen of the hydrazinyl group | Formation of a less common six-membered chelate ring. |

The electronic properties of the quinoline ring, influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydrazinyl groups, will also play a role in the stability and properties of the resulting metal complexes. The rich coordination chemistry of pyridine-type ligands suggests that this compound could form a variety of complexes with diverse geometries and potential applications in catalysis and materials science. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 4 Hydrazinyl 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of 7-Chloro-4-hydrazinyl-2-methylquinoline can be achieved.

The ¹H NMR spectrum of this compound is expected to provide distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the quinoline (B57606) ring protons, while the aliphatic region would show a characteristic singlet for the methyl group. The protons of the hydrazinyl (-NHNH₂) group would likely appear as broad signals due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The quinoline ring would display ten distinct carbon signals, including quaternary carbons, which are not observable in the ¹H NMR spectrum. The methyl carbon would appear as a single peak in the upfield region.

Based on the known effects of substituents on the quinoline ring, a set of predicted chemical shifts for this compound in a typical solvent like DMSO-d₆ is presented below. The presence of the electron-donating hydrazinyl group at C4 and the methyl group at C2, combined with the electron-withdrawing chlorine atom at C7, influences the electronic environment and thus the chemical shifts of the nearby nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.4 | ~24.0 |

| 3 | ~6.7 | ~108.0 |

| 4-NH | Broad, variable | - |

| 4-NH₂ | Broad, variable | - |

| 5 | ~7.8 (d) | ~125.0 |

| 6 | ~7.4 (dd) | ~126.0 |

| 8 | ~8.1 (d) | ~118.0 |

| C2 | - | ~158.0 |

| C4 | - | ~155.0 |

| C4a | - | ~149.0 |

| C7 | - | ~135.0 |

| C8a | - | ~122.0 |

Note: These are predicted values based on substituent effects on related quinoline structures. Actual experimental values may vary. d = doublet, dd = doublet of doublets.

To confirm the assignments made from one-dimensional NMR spectra and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H5 and H6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is crucial for definitively assigning the carbon signals. For instance, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal at ~24.0 ppm, confirming the assignment of the methyl group. Likewise, the signals for H3, H5, H6, and H8 would correlate to their respective carbon atoms (C3, C5, C6, and C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is vital for piecing together the molecular skeleton, especially around quaternary carbons. Key expected HMBC correlations for structural confirmation would include:

Correlations from the methyl protons (2-CH₃) to the C2 and C3 carbons.

Correlations from the H3 proton to the C2, C4, and C4a carbons.

Correlations from the H5 proton to the C4, C7, and C8a carbons.

Correlations from the H8 proton to the C6, C7, and C8a carbons.

These 2D NMR experiments, used in concert, provide a robust and unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would exhibit several key absorption bands that confirm the presence of its main functional groups. The hydrazinyl group is particularly notable, giving rise to distinct N-H stretching and bending vibrations. The quinoline core and its substituents also have characteristic vibrational signatures.

Expected Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3200 | Hydrazinyl group (-NHNH₂) symmetric and asymmetric stretching. Often appears as two distinct bands. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the quinoline ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| N-H Bend | 1650-1580 | Scissoring vibration of the -NH₂ group. |

| C=N, C=C Stretch | 1620-1450 | Aromatic ring stretching vibrations of the quinoline core. |

| C-H Bend (Aliphatic) | 1470-1370 | Bending vibrations of the methyl group. |

| C-N Stretch | 1350-1250 | Stretching of the C4-N bond. |

| C-Cl Stretch | 800-600 | Stretching vibration of the C7-Cl bond. |

Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with high confidence. For this compound, HRMS would confirm its molecular formula, C₁₀H₁₀ClN₃.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), the molecular ion would appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry Data for C₁₀H₁₀ClN₃

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (with ³⁵Cl) | 207.0563 |

| [M+H]⁺ (with ³⁵Cl) | 208.0641 |

| [M+2]⁺ (with ³⁷Cl) | 209.0534 |

| [M+H+2]⁺ (with ³⁷Cl) | 210.0612 |

Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³⁵Cl/³⁷Cl).

Analysis of Fragmentation Patterns for Structural Connectivity

Mass spectrometry is a critical analytical technique for elucidating the structure of novel compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected, and its mass would confirm the molecular weight. A characteristic feature would be the presence of an M+2 peak, approximately one-third the intensity of the M+ peak, which is indicative of the single chlorine atom present in the structure.

The fragmentation of the molecular ion is energetically driven, and the resulting patterns provide a roadmap to the molecule's structural connectivity. libretexts.org The stability of the resulting fragment ions, such as secondary or tertiary carbocations and acylium ions, often dictates the most prominent peaks in the spectrum. libretexts.orgchemguide.co.uk For this compound, several key fragmentation pathways can be predicted:

Loss of the Hydrazinyl Group: A common fragmentation would involve the cleavage of the C4-N bond, leading to the loss of the hydrazinyl moiety (•N2H3). This would generate a stable quinoline cation.

α-Cleavage: Cleavage of the bond alpha to the hydrazinyl nitrogen could occur, leading to the loss of a smaller nitrogen-containing radical.

Loss of Methyl Radical: Fragmentation could involve the loss of the methyl group (•CH3) from the C2 position, resulting in a fragment ion with a mass 15 units less than the molecular ion.

Quinoline Ring Fragmentation: At higher energies, the quinoline ring system itself can fragment. This can involve the loss of small neutral molecules like HCN or acetylene, which is characteristic of heterocyclic aromatic compounds. The presence of the chloro and methyl substituents would influence the specific fragmentation pathways of the ring system.

Loss of Chlorine: The loss of the chlorine radical (•Cl) is another possible fragmentation pathway, which would be identified by a peak at M-35 and M-37.

By analyzing the m/z values of these and other fragments, the precise arrangement of the chloro, hydrazinyl, and methyl groups on the quinoline core can be unequivocally confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org The parts of the molecule that absorb this light are known as chromophores.

The primary chromophore in this compound is the extensive conjugated system of the quinoline ring. This aromatic system is rich in π-electrons, leading to characteristic electronic transitions. The expected transitions for this molecule include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com Due to the extended conjugation of the quinoline ring, these transitions are expected to be intense and occur at relatively long wavelengths, likely within the UV region. In a related Schiff base hydrazone containing a quinoline moiety, bands assigned to π-π* transitions within the aromatic and quinoline rings were observed. mdpi.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. libretexts.orgyoutube.com The nitrogen atoms of the quinoline ring and the hydrazinyl group possess lone pairs of electrons in non-bonding orbitals. Therefore, n → π* transitions are expected. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths. youtube.com A study of a similar hydrazone derivative reported an n-π* transition for the C=N group. mdpi.com

The substitution pattern on the quinoline ring, including the electron-donating hydrazinyl group and the electron-withdrawing chlorine atom, will influence the energy of the molecular orbitals and thus the exact wavelength (λmax) of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Intensity |

| π → π | π bonding to π antibonding | Quinoline aromatic system | High |

| n → π | Non-bonding to π antibonding | Nitrogen lone pairs (ring and hydrazinyl) | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not available, analysis of closely related derivatives provides significant insight into its expected solid-state structure.

Determination of Molecular Conformation and Geometry

The crystal structure of a derivative, 7-Chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate, reveals key geometric features that are likely conserved in the parent compound. nih.gov The quinoline ring system itself is expected to be nearly planar. Any significant deviation from planarity would be indicated by torsion angles within the fused ring system. In the aforementioned derivative, the conformation is defined by the dihedral angle between the quinoline fused-ring system and the attached benzene (B151609) ring, which was found to be 13.4 (2)°. nih.gov For this compound, the key conformational flexibility would reside in the torsion angles around the C4-N and N-N bonds of the hydrazinyl substituent. The specific conformation adopted in the solid state will be one that minimizes steric hindrance and maximizes favorable intermolecular interactions. Bond lengths and angles are expected to be within the standard ranges for chlorinated aromatic and hydrazinyl compounds.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The supramolecular architecture of molecular crystals is directed by a variety of non-covalent interactions. rsc.org For this compound, the following interactions are expected to be pivotal in defining its crystal packing:

Hydrogen Bonding: The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor and acceptor. It is highly probable that strong N-H···N hydrogen bonds would form, linking adjacent molecules into chains, dimers, or more complex three-dimensional networks. In hydrated crystal forms of related quinolines, water molecules are often observed to mediate hydrogen bonding interactions, connecting molecules via N-H···O and O-H···N bonds. nih.govmdpi.com

π-π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. In the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline, aromatic stacking between the chloro-benzene rings of the quinoline units was observed, with a centroid-centroid distance of 3.96 Å, indicating a parallel displaced arrangement. mdpi.compreprints.org Similar interactions are expected to contribute to the packing of this compound, helping to stabilize the crystal lattice.

The interplay of these diverse intermolecular forces dictates the final crystal structure, influencing the material's physical properties such as melting point and solubility. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | N-H (hydrazinyl) | N (hydrazinyl or quinoline) | Strong, directional interactions forming networks. |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Parallel displaced or face-to-face stacking of aromatic rings. |

| C-H···Cl | C-H (quinoline or methyl) | Cl | Weak hydrogen bonds involving the chlorine atom. |

| C-H···π | C-H (quinoline or methyl) | Quinoline Ring | Interaction between a C-H bond and the π-electron cloud of the aromatic system. |

Computational and Theoretical Chemistry Studies of 7 Chloro 4 Hydrazinyl 2 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost. While specific DFT studies on 7-Chloro-4-hydrazinyl-2-methylquinoline are not extensively available in the reviewed literature, the established principles of DFT allow for a theoretical exploration of its properties based on studies of closely related quinoline (B57606) derivatives.

The first step in a typical DFT study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Theoretical calculations for related quinoline derivatives are often performed using basis sets such as 6-311++G(d,p) with the B3LYP functional, which has been shown to provide reliable results for organic molecules dergipark.org.tr. For this compound, the geometry would be influenced by the electronic effects of the chloro, hydrazinyl, and methyl substituents on the quinoline core. The hydrazinyl group, in particular, can exhibit different conformations that would be subject to energy minimization calculations to identify the most stable isomer. A study on a similar compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed the existence of two stable conformers (trans and cis) with a calculated energy difference between them, highlighting the importance of such conformational analysis dergipark.org.tr.

Table 1: Representative Theoretical Geometrical Parameters for a Quinoline Core (Illustrative) Note: This table is illustrative and based on general data for quinoline derivatives. Specific calculated values for this compound would require a dedicated DFT study.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (aromatic) bond length | 1.37 - 1.42 Å | B3LYP/6-311++G(d,p) |

| C-N (in ring) bond length | 1.33 - 1.38 Å | B3LYP/6-311++G(d,p) |

| C-Cl bond length | ~1.74 Å | B3LYP/6-311++G(d,p) |

| C-C-C bond angle | 118 - 122 ° | B3LYP/6-311++G(d,p) |

| C-N-C bond angle | ~117 ° | B3LYP/6-311++G(d,p) |

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. For accurate comparison with experimental data, calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model scirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It provides information about the excitation energies and oscillator strengths of electronic transitions. This allows for the interpretation of the observed absorption bands and understanding the nature of the electronic transitions, often involving the promotion of an electron from a lower energy molecular orbital to a higher energy one. For a related quinoline derivative, TD-DFT calculations have been used to analyze the electronic transitions and their corresponding excitation energies dergipark.org.tr.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is often correlated with the biological activity of drug molecules scirp.org. For quinoline itself, the HOMO-LUMO energy gap has been calculated using DFT, providing insights into its chemical activity scirp.org.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / (2η).

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors provide a quantitative measure of the molecule's reactivity and its tendency to donate or accept electrons in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Quinoline Derivative Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Illustrative Value |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Modeling

QSAR and HQSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for understanding the molecular features that are important for their biological effects.

QSAR models are developed by correlating the biological activity of a set of compounds with their molecular descriptors, which are numerical representations of their chemical structure. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields).

Hologram QSAR (HQSAR) is a 2D-QSAR technique that uses molecular holograms, which are fingerprints that encode the frequency of occurrence of various molecular fragments. A key advantage of HQSAR is that it does not require molecular alignment, which is a challenging step in 3D-QSAR methods.

Several studies have successfully applied HQSAR to model the biological activities of 7-chloroquinoline (B30040) derivatives. For instance, a study on a series of 7-chloro-4-aminoquinolines developed HQSAR models to predict their anti-mycobacterial activity against Mycobacterium tuberculosis nih.gov. The study considered the amino-imino tautomerism of the 4-aminoquinoline moiety and developed separate models for each tautomer. The best models exhibited significant statistical parameters, including a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²), indicating good internal and external predictive power nih.gov.

Table 3: Statistical Parameters of a Representative HQSAR Model for 7-Chloro-4-aminoquinoline Derivatives nih.gov

| Parameter | Tautomer I Model | Tautomer II Model |

|---|---|---|

| q² (cross-validated r²) | 0.80 | 0.77 |

| r² (non-cross-validated r²) | 0.97 | 0.98 |

| Standard Error (SE) | 0.12 | 0.10 |

| Cross-validated Standard Error (SEcv) | 0.32 | 0.35 |

A significant outcome of QSAR and HQSAR studies is the identification of molecular descriptors or structural fragments that have a significant impact on biological activity. This information is crucial for the rational design of more potent compounds.

In the HQSAR study of 7-chloro-4-aminoquinolines, the contribution maps generated from the models highlighted the structural fragments that positively or negatively influence the anti-mycobacterial activity nih.gov. The analysis revealed that the presence of the hydrazine (B178648) moiety and bulky substituents, such as a methoxy group on a phenyl ring, were important for enhancing the biological activity nih.gov.

QSAR studies on other 7-chloroquinoline derivatives for activities such as anticancer and antimalarial have also identified key descriptors. These can include:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are related to the electronic distribution.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

By understanding the influence of these descriptors, medicinal chemists can strategically modify the structure of this compound to optimize its biological activity.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the interaction between a ligand and its target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of closely related 7-chloroquinoline derivatives have been widely explored, offering valuable predictive insights. Derivatives of 7-chloroquinoline have been docked against a variety of biological targets, including enzymes and DNA, to elucidate their potential mechanisms of action.

For instance, molecular docking studies on 7-chloroquinoline hydrazone derivatives have been performed to understand their anticancer potential. nih.gov These studies often reveal key interactions between the quinoline core and the amino acid residues within the active site of target enzymes. For this compound, it is hypothesized that the quinoline ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The nitrogen atom in the quinoline ring and the hydrazinyl group can act as hydrogen bond acceptors, while the NH and NH2 protons of the hydrazinyl group can serve as hydrogen bond donors.

Similarly, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been subjected to molecular docking against tyrosine-protein kinase c-Src to predict their binding affinity and interaction patterns. mdpi.com These studies show that the 7-chloroquinoline moiety can fit into hydrophobic pockets, with the chlorine atom potentially forming halogen bonds or hydrophobic interactions. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity. For related compounds, these values can indicate strong and stable binding. mdpi.com

The interaction with DNA is another critical area. The planar quinoline ring is capable of intercalating between DNA base pairs, a common mechanism for antimalarial and anticancer drugs. The hydrazinyl and methyl groups would likely reside in the minor or major grooves of the DNA helix, where they can form specific hydrogen bonds and van der Waals interactions with the DNA backbone or base pairs.

Table 1: Predicted Interactions for this compound with Biological Targets

| Target Class | Potential Interacting Moieties of Ligand | Type of Interaction | Predicted Interacting Residues/Bases |

|---|---|---|---|

| Enzymes (e.g., Kinases) | Quinoline Ring | π-π Stacking | Tyr, Phe, Trp |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Lys | |

| Hydrazinyl Group (-NHNH2) | H-Bond Donor/Acceptor | Asp, Glu, Asn, Gln | |

| 7-Chloro Group | Halogen Bond / Hydrophobic | Leu, Val, Ile | |

| DNA | Planar Quinoline Core | Intercalation | Between G-C or A-T base pairs |

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dictated by its three-dimensional shape and the presence of different tautomeric forms. Conformational analysis and tautomerism studies are therefore crucial for a complete understanding of a molecule's chemical behavior.

The quinoline ring system itself is largely planar, but the hydrazinyl and methyl substituents introduce conformational flexibility. Rotation around the C4-N bond of the hydrazinyl group can lead to different conformers. X-ray diffraction studies of similar structures, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, show that the quinoline double-ring can exhibit slight distortions from planarity. mdpi.com

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 4-hydrazinylquinolines, the most relevant equilibrium is the amino-imino tautomerism. The 4-hydrazinyl group can exist in the amino form (-NH-NH2) or the imino form (=N-NH3), where the proton has shifted from the exocyclic nitrogen to the ring nitrogen.

Computational studies on related 7-chloro-4-aminoquinolines have shown that the relative stability of these tautomers is a key factor in their biological activity. nih.gov The amino form is generally found to be more stable in the ground state. The energy difference between the tautomers can be calculated using quantum chemical methods like Density Functional Theory (DFT). This energy difference (ΔE) determines the equilibrium population of each tautomer. Factors such as the solvent environment can significantly influence this equilibrium, with polar solvents potentially stabilizing one form over the other through differential solvation. For this compound, the amino tautomer is predicted to be the predominant species under physiological conditions, though the imino form may play a role in specific receptor-binding events.

Table 2: Predicted Tautomeric Forms of this compound

| Tautomer Name | Structural Feature | Predicted Relative Stability |

|---|---|---|

| Amino Form | Exocyclic C4-N single bond | More stable (lower energy) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.

For this compound, the MEP map is expected to show distinct features:

Negative Potential (Red/Yellow): The most electron-rich regions are predicted to be around the nitrogen atom of the quinoline ring and the terminal nitrogen of the hydrazinyl group due to the presence of lone pairs of electrons. These sites are the most likely points for protonation and coordination with metal ions.

Positive Potential (Blue): The hydrogen atoms of the hydrazinyl group (-NHNH2) are expected to be the most electron-deficient regions, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Intermediate Potential (Green): The carbon framework of the quinoline ring will generally show intermediate potential, with the chlorine atom influencing the distribution due to its electron-withdrawing nature.

Analysis of MEP maps for similar quinoline derivatives confirms these general predictions, providing a reliable guide to the molecule's intermolecular interaction patterns and chemical reactivity. dergi-fytronix.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the electronic structure of a molecule beyond the classical Lewis structure. materialsciencejournal.org It examines electron delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. materialsciencejournal.org

In this compound, NBO analysis would likely reveal several key electronic features:

Hyperconjugative Interactions: Significant delocalization is expected from the lone pair orbitals of the hydrazinyl nitrogens (nN) and the quinoline ring nitrogen (nN) into the antibonding π* orbitals of the aromatic system. This n → π* interaction contributes to the stability of the molecule and influences its electronic properties.

Intramolecular Charge Transfer (ICT): The interaction between the electron-donating hydrazinyl group and the electron-accepting quinoline ring, modified by the electron-withdrawing chlorine atom, facilitates ICT. The magnitude of this charge transfer can be quantified by the second-order perturbation energy (E(2)) in the NBO analysis. Higher E(2) values indicate stronger electronic delocalization.

Hybridization: NBO analysis provides information on the hybridization of atomic orbitals, confirming the sp2 character of the quinoline ring atoms and the sp3-like character of the hydrazinyl nitrogens.

Studies on related molecules, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have used NBO analysis to explain the relative stability of different conformers based on the total stabilization energy arising from these delocalization interactions. dergi-fytronix.com For this compound, such analysis would provide a quantitative understanding of the electronic landscape that governs its reactivity and interaction with biological targets.

Table 3: Predicted NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Lone Pair of Hydrazinyl N | π* (Quinoline Ring) | n → π* | High |

| Lone Pair of Quinoline N | σ* (Adjacent C-C bonds) | n → σ* | Moderate |

Academic Research on Biological Activities and Mechanistic Insights in Vitro and Preclinical Focus

Antimicrobial Activity Research (In Vitro)

Derivatives of the 7-chloro-4-hydrazinylquinoline scaffold have demonstrated a spectrum of antimicrobial activities in laboratory settings.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

While research is ongoing, studies on Schiff base hydrazones derived from 7-chloro-4-hydrazinylquinoline have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain metal complexes of 7-chloro-4-(benzylidene-hydrazo)quinoline were reported to have antibacterial effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Specific data on the minimum inhibitory concentrations (MIC) for a broad range of these derivatives against diverse bacterial strains remains an area of active investigation.

Antifungal Activity Against Fungal Pathogens

A notable area of investigation has been the antifungal potential of 7-chloro-4-arylhydrazonequinolines. A study evaluated a series of fifteen such compounds for their in vitro activity against eight different oral fungal pathogens. researchgate.netnih.gov The results highlighted two compounds in particular that exhibited significant antifungal effects, with activities comparable to the standard antifungal drug fluconazole. researchgate.net

One derivative, substituted with a 2-fluoro (2-F) group on the aryl ring, showed the highest activity against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL and a Minimum Fungicidal Concentration (MFC) of 50 µg/mL. researchgate.net Another derivative, with a 4-nitro (4-NO2) substitution, was most effective against Rhodotorula glutinis, demonstrating an MIC of 32 µg/mL, which was comparable to fluconazole's MIC against the same strain. researchgate.net However, the majority of the other fourteen derivatives tested were considered inactive, with MIC and MFC values exceeding 200 µg/mL. researchgate.net

| Compound (Aryl Substitution) | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|---|---|

| 4a (R = 2-F) | Candida parapsilosis | 25 | 50 | >200 |

| 4o (R = 4-NO₂) | Rhodotorula glutinis | 32 | >200 | 32 |

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

Hydrazone derivatives of 7-chloro-4-hydrazinylquinoline have shown promising in vitro activity against Mycobacterium tuberculosis. One study synthesized twenty-one 7-chloro-4-quinolinylhydrazones and evaluated their efficacy against the H37Rv strain of M. tuberculosis. Three of these compounds exhibited a significant Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. This level of activity is noteworthy as it approaches that of the first-line anti-tuberculosis drug rifampicin (B610482) (MIC 2.0 µg/mL) and surpasses that of ethambutol (B1671381) (MIC 3.12 µg/mL). These compounds were also found to be non-cytotoxic at their effective concentrations, marking them as important starting points for the rational design of new anti-TB agents.

Anticancer and Cytotoxic Activity Research (In Vitro)

The 7-chloroquinoline (B30040) hydrazone scaffold has been a significant focus of anticancer research, demonstrating potent cytotoxic activity against a wide range of human cancer cell lines. nih.gov

Evaluation of Cytotoxic Potential Against Human Cancer Cell Lines (e.g., NCI-60 Panel Screening)

In a comprehensive study, a series of novel hydrazones featuring the 7-chloroquinoline moiety were synthesized and evaluated for their cytotoxic potential against the 60 human cancer cell lines of the U.S. National Cancer Institute (NCI). nih.govnih.gov The 7-chloroquinolinehydrazones were identified as the most active series, displaying potent cytotoxic activity with GI50 (50% growth inhibition) values in the submicromolar range across a broad panel of cell lines from nine different tumor types: leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnih.gov

Several compounds were particularly effective. nih.gov For instance, one hydrazone derivative demonstrated a GI50 value as low as 120 nM against the SR leukemia cell line. nih.gov The most effective cancer cell growth inhibition was achieved with a derivative that combined the 7-chloroquinoline unit with a 1-methyl-5-methoxyindole moiety. researchgate.net

| Compound | Cell Line | Tumor Type | GI₅₀ (µM) |

|---|---|---|---|

| 16 | SR | Leukemia | 0.12 |

| 23 | SR | Leukemia | 0.15 |

| 23 | HOP-92 | Non-Small Cell Lung | 0.18 |

| 23 | MALME-3M | Melanoma | 0.19 |

| 20 | CCRF-CEM | Leukemia | 0.20 |

| 23 | COLO 205 | Colon Cancer | 0.25 |

Elucidation of Structure-Activity Relationships (SAR) for Antitumor Potency

Research into 7-chloroquinoline-based compounds has provided key insights into the structure-activity relationships (SAR) that govern their antitumor potency. nih.gov Studies consistently demonstrate the critical importance of the 7-chloroquinoline moiety for cytotoxic activity. researchgate.net

Key SAR findings include:

Importance of the 7-Chloroquinoline Moiety : The replacement of the 7-chloroquinoline unit with other heterocyclic systems, such as benzothiazole (B30560) or a non-chlorinated quinoline (B57606), led to a significant reduction or complete abolishment of the antitumor effect. researchgate.net

Influence of the Second Moiety : While the 7-chloroquinoline part is essential, the other part of the hydrazone molecule significantly modulates the activity. The combination of the 7-chloroquinoline scaffold with another heterocyclic unit, such as N-methylindole, proved to be a highly effective pharmacomodulation strategy, yielding some of the most potent compounds. researchgate.net

Linker and Substituent Effects : In hybrid molecules linking 7-chloro-4-aminoquinoline to a benzimidazole (B57391) core, the nature of the chemical linker and the substituents on the benzimidazole ring were found to influence activity and selectivity against different cancer cell lines. mdpi.com For example, compounds lacking a substituent at the C-5 position of the benzimidazole ring showed a general increase in selectivity. mdpi.com

These SAR studies are crucial for guiding the future design and synthesis of more potent and selective anticancer agents based on the 7-chloroquinoline scaffold. nih.gov

Investigation of Potential Mechanisms of Action in Cell Models

The mechanisms through which 7-chloroquinoline derivatives exert their biological effects have been a subject of significant academic inquiry. Research into related compounds, particularly 7-chloro-4-quinolinyl hydrazones, has revealed several potential pathways at the cellular level.

One of the key mechanisms identified, especially in the context of anticancer activity, is the interference with cell division. Studies on 7-chloroquinoline-benzimidazole hybrids and 7-chloroquinoline-1,2,3-triazoyl-carboxamides have demonstrated an ability to suppress cell cycle progression. mdpi.comnih.gov For instance, certain derivatives were found to induce cell cycle arrest, particularly in the G0/G1 or G2/M phases, in various cancer cell lines. mdpi.comnih.govmdpi.com This arrest prevents cells from entering a new cycle of division and can lead to apoptosis (programmed cell death). mdpi.commdpi.com The induction of apoptosis is a common mechanism for cytotoxic agents and has been confirmed in cells treated with these compounds through methods like detecting changes in mitochondrial membrane potential. mdpi.com

While direct evidence for DNA intercalation by 7-Chloro-4-hydrazinyl-2-methylquinoline is not extensively detailed, the broader class of quinoline-based compounds is known for this activity. mdpi.com The planar structure of the quinoline ring is suitable for inserting between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. This mechanism is a known pathway for the anticancer effects of many quinoline derivatives. mdpi.com

In parasitic models, particularly Plasmodium falciparum, a primary mechanism of action for 4-amino-7-chloroquinoline derivatives is the interference with the parasite's heme detoxification process. These compounds are thought to interact with hematin, inhibiting its conversion into hemozoin and leading to the buildup of toxic heme, which damages the parasite. unimi.it

Antiparasitic Activity Research (In Vitro)

The 7-chloroquinoline scaffold is a well-established pharmacophore in antiparasitic drug discovery, and derivatives of this compound have been extensively evaluated for their in vitro activity against various parasites.

Numerous studies have highlighted the potent antileishmanial activity of 7-chloro-4-quinolinyl hydrazone derivatives. These compounds have been tested against different species of Leishmania, demonstrating significant efficacy against both the promastigote (insect stage) and amastigote (intracellular stage) forms of the parasite.

In one study, a series of twenty 7-chloro-4-quinolinyl hydrazone derivatives were evaluated, with two compounds showing particularly strong leishmanicidal activity against intracellular amastigotes of Leishmania braziliensis, with IC50 values in the nanogram per milliliter range. nih.gov Other research has also confirmed the promising in vitro effects of this class of compounds against L. braziliensis and other species. nih.gov

| Derivative Type | Leishmania Species | Parasite Stage | IC50 Value | Reference |

| 7-Chloro-4-quinolinyl hydrazone (Cpd 6) | L. braziliensis | Amastigote | 30 ng/mL | nih.gov |

| 7-Chloro-4-quinolinyl hydrazone (Cpd 7) | L. braziliensis | Amastigote | 20 ng/mL | nih.gov |

The development of novel quinoline-based antimalarial agents remains a priority due to the emergence of drug-resistant strains of Plasmodium falciparum. ingentaconnect.com Derivatives of 7-chloro-4-hydrazinylquinoline have been synthesized and evaluated as potential antimalarial agents, showing activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. ingentaconnect.comnih.gov

The primary mechanism for this activity is believed to be the inhibition of the parasite's heme detoxification pathway. unimi.it Molecular docking studies have also suggested that these compounds may act as novel inhibitors of plasmepsin II, a crucial parasite enzyme. ingentaconnect.com The in vitro antimalarial activity of several derivatives has been documented, with some compounds exhibiting potent inhibition at nanomolar concentrations.

| Derivative Type | P. falciparum Strain | Activity (IC50) | Reference |

| Chloroquinoline-4H-chromene conjugate (7d) | 3D7 (CQS) | 26.30 nM | nih.gov |

| Chloroquinoline-4H-chromene conjugate (7d) | K1 (CQR) | 163.70 nM | nih.gov |

| Chloroquinoline-4H-chromene conjugate (15b) | 3D7 (CQS) | 21.60 nM | nih.gov |

| Chloroquinoline-4H-chromene conjugate (15b) | K1 (CQR) | 131.20 nM | nih.gov |

Exploration of Other Biological Activities in Preclinical Academic Settings

The broad biological activity of the 7-chloroquinoline nucleus extends to antiviral properties. Research has explored the potential of 7-chloro-4-aminoquinoline derivatives as agents against various viruses. One study reported the evaluation of a series of such compounds against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A specific derivative bearing an N-mesityl thiourea (B124793) group displayed notable anti-infectious effects against both viruses in addition to its antimalarial properties. While research in this area is less extensive than for antiparasitic activities, these findings suggest that the 7-chloroquinoline scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.

Derivatives of quinoline-hydrazone have been investigated for their antioxidant potential. In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have been conducted to evaluate this activity. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. nih.gov

One study found that a quinoline-hydrazone derivative demonstrated antioxidant activity with an IC50 value of 843.52 ppm. nih.gov While this was considered weak in comparison to the standard antioxidant ascorbic acid, it confirms that compounds in this class possess radical scavenging capabilities. nih.gov The antioxidant effect is often attributed to specific structural features, such as the presence of hydroxyl (-OH) groups on the molecule. nih.gov

Anti-inflammatory and Analgesic Potential

Research into derivatives of 7-chloroquinoline has revealed promising anti-inflammatory and analgesic properties. These studies, primarily focused on in vitro and preclinical models, suggest that the 7-chloroquinoline scaffold can be a valuable pharmacophore for the development of new therapeutic agents for pain and inflammation.

A notable example is the investigation of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, a derivative of 7-chloro-4-(piperazin-1-yl)quinoline (B128142). In vitro studies using RAW 264.7 murine macrophages demonstrated that this compound significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator. tbzmed.ac.irtbzmed.ac.ir This inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) at both the protein and gene levels. tbzmed.ac.ir Furthermore, the compound was found to suppress the gene expression of other pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir

Preclinical in vivo studies have substantiated these in vitro findings. In a carrageenan-induced paw edema model in mice, the aforementioned derivative exhibited significant anti-inflammatory effects, reducing swelling and inhibiting serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir The compound demonstrated a percentage of edema inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours post-carrageenan administration, respectively. tbzmed.ac.ir